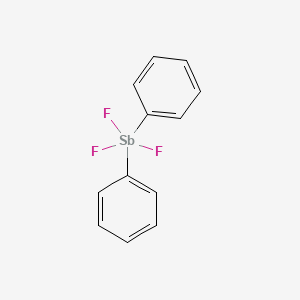
Trifluoro(diphenyl)-lambda~5~-stibane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoro(diphenyl)-lambda~5~-stibane is an organofluorine compound that features a central antimony atom bonded to two phenyl groups and three fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(diphenyl)-lambda~5~-stibane typically involves the reaction of diphenylstibine with a fluorinating agent. One common method is the reaction of diphenylstibine with sulfur tetrafluoride (SF₄) under controlled conditions. The reaction proceeds as follows:
Ph2SbH+SF4→Ph2SbF3+HF
where Ph represents a phenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Trifluoro(diphenyl)-lambda~5~-stibane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert it back to diphenylstibine or other lower oxidation state compounds.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogen exchange reactions can be facilitated by reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentafluoride (SbF₅), while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
Trifluoro(diphenyl)-lambda~5~-stibane has several applications in scientific research:
Biology: The compound’s unique properties make it a potential candidate for studying fluorine’s effects on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of fluorinated drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which trifluoro(diphenyl)-lambda~5~-stibane exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The high electronegativity of fluorine can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry. The molecular pathways involved in its reactions are still under investigation, but its ability to form strong bonds with other elements is a key factor in its reactivity.
Comparación Con Compuestos Similares
Trifluoro(diphenyl)phosphorane: Similar in structure but with phosphorus instead of antimony.
Difluoro(triphenyl)phosphorane: Contains three phenyl groups and two fluorine atoms bonded to phosphorus.
Tetrafluoro(phenyl)phosphorane: Features four fluorine atoms and one phenyl group bonded to phosphorus.
Uniqueness: Trifluoro(diphenyl)-lambda~5~-stibane is unique due to the presence of antimony, which imparts distinct chemical properties compared to its phosphorus analogs. The larger atomic radius and different electronic configuration of antimony result in variations in reactivity and stability, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
55560-60-6 |
|---|---|
Fórmula molecular |
C12H10F3Sb |
Peso molecular |
332.96 g/mol |
Nombre IUPAC |
trifluoro(diphenyl)-λ5-stibane |
InChI |
InChI=1S/2C6H5.3FH.Sb/c2*1-2-4-6-5-3-1;;;;/h2*1-5H;3*1H;/q;;;;;+3/p-3 |
Clave InChI |
YWUGIFMJDBWDKD-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















